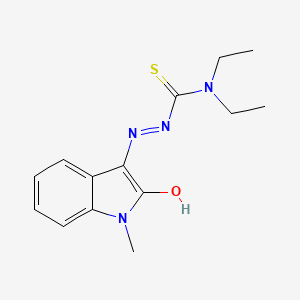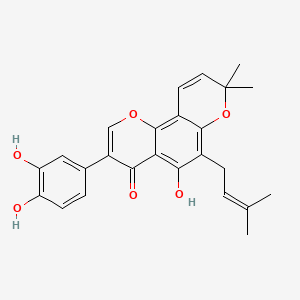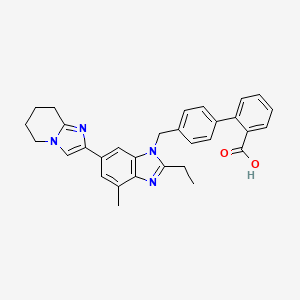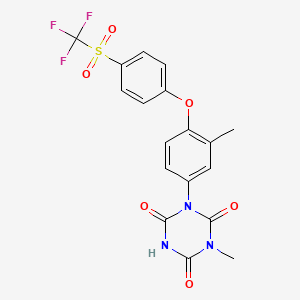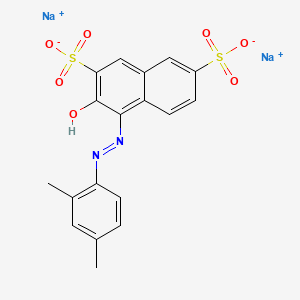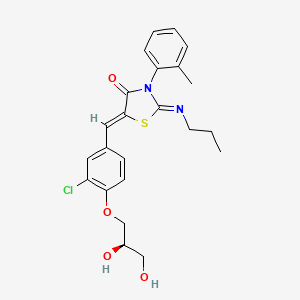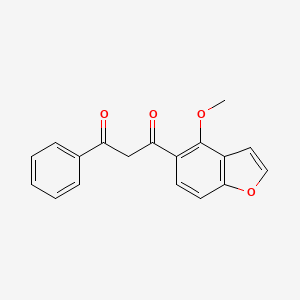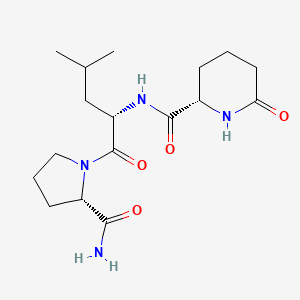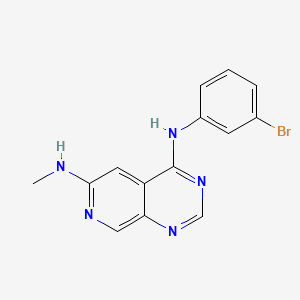
PD158780
概述
描述
PD 158780 是一种有效的表皮生长因子受体家族抑制剂,该家族包括表皮生长因子受体、ErbB2、ErbB3 和 ErbB4。 该化合物以其抑制这些受体自磷酸化能力而闻名,使其成为癌症研究和治疗中的宝贵工具 .
作用机制
PD 158780 通过竞争性抑制表皮生长因子受体家族成员的 ATP 结合位点发挥作用。这种抑制阻止了这些受体的自磷酸化,从而阻断了参与细胞增殖和存活的下游信号通路。 分子靶标包括表皮生长因子受体、ErbB2、ErbB3 和 ErbB4 .
生化分析
Biochemical Properties
PD158780 interacts with several key enzymes and proteins within cells. It is a potent inhibitor of the ErbB receptor family of tyrosine kinases, including EGFR, ErbB2, ErbB3, and ErbB4 . The IC50 values for these interactions are 8 μM, 49 nM, 52 nM, and 52 nM respectively . These interactions play a crucial role in the biochemical reactions within the cell, particularly those related to cell growth and proliferation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits EGF receptor autophosphorylation in A431 human epidermoid carcinoma cells with an IC50 value of 13 nM . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, thereby influencing cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent inhibitor of the ErbB receptor family of tyrosine kinases, thereby disrupting the normal functioning of these enzymes . This leads to changes in cell signaling pathways and gene expression, which can impact cell growth and proliferation .
Temporal Effects in Laboratory Settings
It is known that this compound shows good therapeutic effect against the A431 epidermoid carcinoma when administered either intraperitoneally or orally
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to produce measurable, significant effects against a mouse fibroblast transfected with human EGFR
Metabolic Pathways
Given its role as an inhibitor of the ErbB receptor family of tyrosine kinases, it is likely that it interacts with enzymes or cofactors involved in these pathways
Transport and Distribution
Given its molecular properties, it is likely that it interacts with certain transporters or binding proteins, which could influence its localization or accumulation within cells .
准备方法
合成路线和反应条件
PD 158780 的合成涉及多个步骤,从制备吡啶并[3,4-d]嘧啶核心结构开始。关键步骤包括:
吡啶并[3,4-d]嘧啶核心的形成: 这通常通过涉及适当前体的环化反应来实现。
溴苯基的引入: 这步涉及苯环的溴化,然后将其连接到核心结构。
甲基化: 最后一步涉及胺基的甲基化,以生成最终产物.
工业生产方法
PD 158780 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高收率和纯度。 这包括控制温度、压力以及使用催化剂来提高反应效率 .
化学反应分析
反应类型
PD 158780 经历了几种类型的化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢气。
还原: 此反应涉及添加氢气或去除氧气。
取代: 此反应涉及用另一种官能团替换一个官能团.
常用试剂和条件
氧化: 常用试剂包括过氧化氢和高锰酸钾。
还原: 常用试剂包括硼氢化钠和氢化锂铝。
取代: 常用试剂包括卤素和亲核试剂.
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能会产生羟基化的衍生物,而还原可能会产生脱氢的产物 .
科学研究应用
PD 158780 具有广泛的科学研究应用,包括:
化学: 用作研究表皮生长因子受体家族成员抑制的工具。
生物学: 用于研究表皮生长因子受体信号传导在细胞过程中的作用。
医学: 探索作为治疗过表达表皮生长因子受体家族成员的癌症的潜在治疗剂。
相似化合物的比较
PD 158780 在其对表皮生长因子受体家族的高度特异性和效力方面是独特的。类似的化合物包括:
厄洛替尼: 另一种表皮生长因子受体抑制剂,但具有不同的特异性和效力。
吉非替尼: 与厄洛替尼类似,但其抑制谱有所不同。
属性
IUPAC Name |
4-N-(3-bromophenyl)-6-N-methylpyrido[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5/c1-16-13-6-11-12(7-17-13)18-8-19-14(11)20-10-4-2-3-9(15)5-10/h2-8H,1H3,(H,16,17)(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHMLBXBRCITHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274443 | |
| Record name | pd 158780 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171179-06-9 | |
| Record name | N4-(3-Bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171179-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N4-(3-Bromophenyl)-N6-methylpyrido(3,4-d)pyrimidine-4,6-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171179069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | pd 158780 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD158780 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
